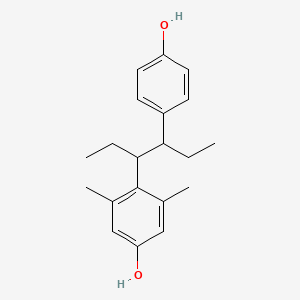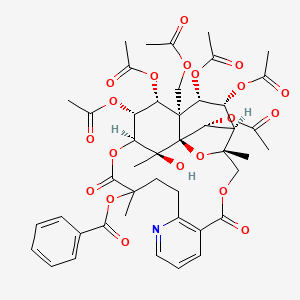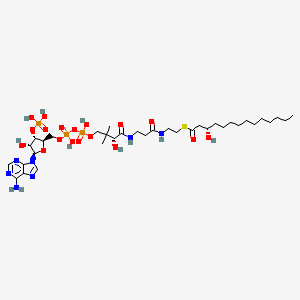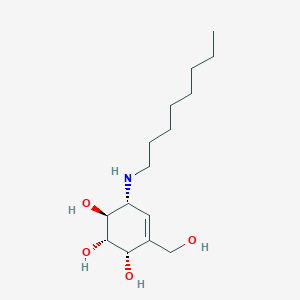
2,6-Dimethylhexestrol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethylhexestrol is a stilbenoid.
Applications De Recherche Scientifique
Kinetics and Mechanism of Degradation
Research indicates that 2,6-dimethyl-aniline, a chemical related to 2,6-Dimethylhexestrol, undergoes degradation by hydroxyl radicals. The study explores the rate constants and proposes an oxidation pathway, highlighting the potential applications of this compound in understanding complex chemical reactions and degradation processes (Boonrattanakij et al., 2009).
Photophysical and Spectroscopic Studies
Research on complexes formed by 2,6-dimethylphenylisocyanide, a compound closely related to this compound, reveals insights into the photophysical properties and spectroscopic behavior of such compounds. The study provides foundational knowledge that could be applied to understanding the behavior of this compound under various conditions (Villegas et al., 2005).
Neuroprotective Effects in Neuroinflammation
Although focusing on dimethylfumarate, this study presents the compound's neuroprotective effects and mechanisms in neuroinflammation. Such research can be extrapolative in understanding the biological interactions and potential therapeutic applications of related compounds like this compound (Linker et al., 2011).
In Situ Atomic-Level Tracking of Heterogeneous Nucleation
This research utilizes 2,6-dimethylphenyl isocyanide to investigate the heterogeneous nucleation and deposition of Pd on Ag nanocubes. The approach and findings provide a framework for exploring the molecular interactions and structural behavior of compounds similar to this compound (Wu & Qin, 2018).
Propriétés
Formule moléculaire |
C20H26O2 |
|---|---|
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
4-[4-(4-hydroxyphenyl)hexan-3-yl]-3,5-dimethylphenol |
InChI |
InChI=1S/C20H26O2/c1-5-18(15-7-9-16(21)10-8-15)19(6-2)20-13(3)11-17(22)12-14(20)4/h7-12,18-19,21-22H,5-6H2,1-4H3 |
Clé InChI |
UKIFASJPXHGWFX-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=C(C=C1)O)C(CC)C2=C(C=C(C=C2C)O)C |
SMILES canonique |
CCC(C1=CC=C(C=C1)O)C(CC)C2=C(C=C(C=C2C)O)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2S,3S,4S,5R,6S)-6-[4-(4-carboxy-3-hydroxy-5-methylphenoxy)carbonyl-3-hydroxy-5-pentadecylphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1250697.png)
![(4S,6S,8E,10S,12S,14E,16E,18E,20E,30S,32S,34E,36S,38S,40E,42E,44E,46E)-6,10,12,26,32,36,38,52-octahydroxy-4,30-bis[(2R)-2-hydroxypropyl]-14,40-dimethyl-3,29-dioxatricyclo[46.4.0.022,27]dopentaconta-1(48),8,14,16,18,20,22(27),23,25,34,40,42,44,46,49,51-hexadecaene-2,28-dione](/img/structure/B1250700.png)


![[(2S,3R,4R,5S,6S)-3-acetyloxy-5-hydroxy-2-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-3-yl]oxy-6-methyloxan-4-yl] acetate](/img/structure/B1250704.png)



![uridine 5'-(3-{2-acetamido-2-deoxy-6-O-[beta-D-galactopyranosyloxy(hydroxy)phosphoryl]-D-glucopyranosyl} dihydrogen diphosphate)](/img/structure/B1250712.png)

![5-chloro-N-[2-[4-[[(E)-1-(cyclohexylamino)-2-nitroethenyl]sulfamoyl]phenyl]ethyl]-2-methoxybenzamide](/img/structure/B1250716.png)
